molecular formula ClHo- B14488224 Holmium;chloride CAS No. 63944-05-8

Holmium;chloride

Cat. No.: B14488224
CAS No.: 63944-05-8
M. Wt: 200.38 g/mol
InChI Key: DKSDRCGZIOTEPE-UHFFFAOYSA-M
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Description

Holmium chloride (HoCl₃), a trivalent rare-earth metal halide, exists in anhydrous (HoCl₃, MW 271.29) and hexahydrate (HoCl₃·6H₂O, MW 379.38) forms. It appears as pale yellow, pink, or orange crystals and is hygroscopic, with a melting point of 165°C for the hexahydrate . Industrially, HoCl₃ is synthesized via direct chlorination of holmium metal or by reacting holmium oxide (Ho₂O₃) with hydrochloric acid or ammonium chloride . It serves as a precursor for producing metallic holmium and intermetallic compounds, and finds applications in catalysis, nanomaterials, and magnetic materials .

Scientific Research Applications

Holmium chloride refers to a class of chemical compounds formed from holmium and chlorine. These compounds have a variety of applications, especially in scientific research. Holmium(III) chloride hexahydrate, is a water-soluble crystalline form of holmium and is used when a source of holmium compatible with chlorides is needed .

Scientific Research Applications

  • Material Science Holmium chloride is useful as a precursor in the creation of other holmium compounds . It can be part of chlorination processes to form covalently bonded compounds . Holmium chloride can also be decomposed through electrolysis into chlorine gas and holmium metal .
  • Medical Research Holmium compounds have applications in cancer treatment. Radioactive holmium acetylacetonate microspheres (HoAcAcMS) can be directly injected into tumors for treatment . Studies on rabbits with tumors showed that the microspheres remained intact within the necrotic tissue . Furthermore, after a month, tests on the rabbits' blood, urine, and feces showed no holmium excretion, indicating that the compound is stable in vivo .
  • Electrochemical Studies Holmium's electrochemical activity has been studied using glassy carbon electrodes (GCE) to understand its electron-donating characteristics . Cyclic voltammograms have demonstrated a linear correlation between peak current and Ho3+ concentration, which validates its electrochemical behavior . These studies are helpful when studying DNA-metal interactions for drug design and pharmaceutical development .
  • Quantitative Dual-Energy CT Material Decomposition: Holmium microspheres are used in quantitative dual-energy CT material decomposition . Holmium chloride titration resulted in a final concentration of 10.5 mg/mL, which was used to create the holmium microspheres . The material-specific images can separate the holmium from soft tissue to show the location of the injected material .

Data Tables and Case Studies

Evaluation of Holmium-165 Microspheres (165HoMS) In Vivo

InjectionsInjected amount of 165HoMS (mg)Detected amount of 165HoMS (mg)Relative deviation (%)
15.616.311.4
23.343.0-11.7
35.965.5-7.7
412.5912.81.7

This table shows the accuracy of holmium detection in vivo, with relative deviation between injected and detected amounts ranging from 1 to 11% .

Case Study: Holmium Acetylacetonate Microspheres for Interstitial Brachytherapy

Comparison with Similar Compounds

Key Properties

  • Solubility : Highly soluble in water, forming Ho³⁺ ions; weakly complexes with chloride ions in solution, requiring high Cl⁻ concentrations for stability .
  • Hazards : Classified as an eye/skin irritant (H315-H319-H335) .

Holmium chloride shares structural and functional similarities with other lanthanide chlorides (e.g., GdCl₃, ErCl₃) and iron triad chlorides (e.g., NiCl₂, FeCl₃). Below is a detailed comparison:

Lanthanide Chlorides: GdCl₃ and ErCl₃

Property HoCl₃ GdCl₃ ErCl₃
Molar Mass (g/mol) 271.29 (anhydrous) 263.61 (anhydrous) 273.62 (anhydrous)
Melting Point (°C) 718 (anhydrous) 602 (anhydrous) 776 (anhydrous)
Magnetic Properties Paramagnetic (Ho³⁺: 4f¹⁰) Paramagnetic (Gd³⁺: 4f⁷) Paramagnetic (Er³⁺: 4f¹¹)
Catalytic Use Synthesis of dihydropyrimidinones MRI contrast agents Upconversion nanoparticles
Complexation Strength Weak Cl⁻ complexes Moderate Cl⁻ complexes Weak Cl⁻ complexes

Key Findings :

  • Magnetic Behavior : HoCl₃ and GdCl₃ are used in magnetic materials, but Ho³⁺ exhibits stronger magnetic anisotropy due to its 4f¹⁰ configuration, making it suitable for single-molecule magnets .
  • Catalysis : HoCl₃ outperforms GdCl₃ in organic synthesis due to its Lewis acidity, enabling efficient ultrasound-assisted reactions .
  • Nanomaterials: ErCl₃ is preferred in upconversion nanoparticles (e.g., NaYF₄:Er³⁺), while HoCl₃ is used as a dopant for near-infrared applications .

Iron Triad Chlorides: NiCl₂, CoCl₂, FeCl₃

Property HoCl₃ NiCl₂ FeCl₃
Electrochemical Behavior Co-reduces with Fe³⁺/Ni²⁺ at -2.1 V (vs. Ag/AgCl) Reduces at -0.7 V (vs. Ag/AgCl) Reduces at -1.5 V (vs. Ag/AgCl)
Intermetallic Formation Forms HoNiₓ, HoCoₓ, HoFeₓ Forms Ni-rich phases Forms Fe-rich phases
Applications Magnetic intermetallics Battery electrodes Water treatment

Key Findings :

  • Co-Reduction : HoCl₃ co-reduces with iron triad chlorides in NaCl-KCl melts at 973 K. The Ho³⁺/Ni²⁺ concentration ratio determines the phase composition: higher HoCl₃ yields HoNi₅, while lower ratios produce metallic Ni .
  • Deposit Composition :
[HoCl₃]:[NiCl₂] Cathode Deposit Composition
1:1 Metallic Ni dominant
5:1 HoNi₅, HoNi₃ (no free Ni)
  • Magnetic Intermetallics : HoFeₓ compounds exhibit higher coercivity than GdFeₓ, making them promising for high-performance magnets .

Q & A

Q. Basic: What experimental methods are recommended for synthesizing HoCl₃·6H₂O from holmium oxide (Ho₂O₃)?

Methodological Answer:
HoCl₃·6H₂O is synthesized by reacting Ho₂O₃ with hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) under controlled conditions. For example:

  • Direct acid reaction : Ho₂O₃ + 6HCl → 2HoCl₃ + 3H₂O. Excess HCl ensures complete dissolution of the oxide. The solution is evaporated under reduced pressure to crystallize the hexahydrate .
  • Ammonium chloride route : Ho₂O₃ + 6NH₄Cl → 2HoCl₃ + 6NH₃ + 3H₂O. This method avoids excess acid and is performed at elevated temperatures (~200–300°C) in a sealed system to capture volatile NH₃ .
    Characterization : Confirm purity via elemental analysis (ICP-OES), X-ray diffraction (XRD) for crystal structure, and thermogravimetric analysis (TGA) to verify hydration states .

Q. Basic: How can solubility and stability of HoCl₃ in aqueous systems be systematically evaluated?

Methodological Answer:

  • Solubility : Prepare solutions with varying ionic strengths (e.g., 2 M NaClO₄ or NaCl) to mimic realistic experimental conditions. Use UV-Vis spectroscopy to monitor Ho³⁺ absorption bands (e.g., ~450–470 nm) and detect precipitation or colloid formation .
  • Stability : Conduct potentiometric titrations with NaOH or HCl to measure pH-dependent speciation. Data analysis via programs like SQUAD or SUPERQUAD can calculate hydrolysis constants (e.g., log β₁ for [Ho(OH)]²⁺ formation) and identify stable phases (e.g., Ho(OH)₃) .

Q. Advanced: How to design an electrochemical study to resolve contradictions in the reduction mechanism of Ho³⁺ in molten chlorides?

Methodological Answer:

  • Experimental Setup : Use a three-electrode cell (working: tungsten or molybdenum; reference: Ag/AgCl; counter: graphite) in an equimolar NaCl-KCl melt under inert argon. Maintain temperatures between 1073–1173 K to study temperature dependence .
  • Voltammetry : Perform cyclic voltammetry at varying HoCl₃ concentrations (1–10 wt%). Analyze peak separation (Ep/2 – Ep) to distinguish single-stage (Ln³⁺ + 3e⁻ → Ln) vs. two-stage (Ln³⁺ → Ln²⁺ → Ln) mechanisms. Compare results to literature using Tafel plots and charge transfer coefficients .
  • Data Contradictions : If discrepancies arise (e.g., irreversibility vs. quasi-reversibility), re-examine melt purity, electrode surface effects, or the role of complex dissociation (e.g., [HoCl₆]³⁻ → Ho³⁺ + 6Cl⁻) using impedance spectroscopy .

Q. Advanced: What strategies are effective for analyzing conflicting hydrolysis constants of Ho³⁺ reported in different ionic media?

Methodological Answer:

  • Controlled Variables : Replicate experiments in identical ionic media (e.g., 2 M NaCl vs. NaClO₄) to isolate chloride’s complexation effects. Use spectrophotometry to track Ho³⁺ absorbance shifts caused by [HoClₓ]^(3−x) species .
  • Model Validation : Compare speciation models (e.g., Pitzer equations) to reconcile discrepancies. For example, chloride’s competition with hydroxide ligands may lower apparent hydrolysis constants in NaCl vs. non-complexing NaClO₄ media .
  • Cross-Technique Validation : Correlate potentiometric data with EXAFS or Raman spectroscopy to confirm ligand coordination changes .

Q. Advanced: How to optimize HoCl₃ as a catalyst in organic synthesis (e.g., dihydropyrimidinone formation)?

Methodological Answer:

  • Catalytic Screening : Use ultrasound-assisted one-pot reactions with varying HoCl₃ concentrations (0.1–5 mol%). Monitor reaction kinetics via GC-MS or NMR to identify optimal loading (typically 2–3 mol% for maximal yield) .
  • Mechanistic Probes : Conduct deuterium isotope effects or radical trapping experiments to distinguish Lewis acid vs. redox pathways. Compare HoCl₃’s efficacy to other lanthanides (e.g., La³⁺, Yb³⁺) to assess cation size/charge impacts .
  • Reusability : Test catalyst recovery via centrifugation and washing. Characterize spent catalysts with XRD and FTIR to detect structural degradation .

Q. Basic: What analytical techniques are most reliable for quantifying trace Ho³⁺ in multicomponent systems?

Methodological Answer:

  • ICP-MS : Offers ppb-level detection limits. Use isotope dilution (e.g., ¹⁶⁵Ho) to correct for matrix effects in biological or environmental samples .
  • XRF/NAA : For solid samples (e.g., alloys), neutron activation analysis (NAA) provides non-destructive quantification, while XRF is rapid but less sensitive .
  • Separation Pre-Treatment : Pre-concentrate Ho³⁺ using ion-exchange resins (e.g., Dowex-50) or solvent extraction (e.g., TBP in nitric acid) to enhance accuracy .

Q. Advanced: How to address reproducibility challenges in synthesizing Ho-based coordination complexes?

Methodological Answer:

  • Stoichiometric Control : Precisely adjust HoCl₃-to-ligand ratios (e.g., 1:3 for N3O2 aminophenol donors) to favor desired nuclearity (e.g., Ho₂ vs. Ho₅ clusters) .
  • Crystallization Optimization : Screen solvents (DMF, ethanol) and slow-evaporation vs. diffusion methods. Use single-crystal XRD to confirm structure and phase purity .
  • Air Sensitivity : Perform syntheses in gloveboxes (O₂ < 0.1 ppm) to prevent oxidation of Ho²⁺ intermediates, which can lead to mixed-valence byproducts .

Properties

CAS No.

63944-05-8

Molecular Formula

ClHo-

Molecular Weight

200.38 g/mol

IUPAC Name

holmium;chloride

InChI

InChI=1S/ClH.Ho/h1H;/p-1

InChI Key

DKSDRCGZIOTEPE-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[Ho]

Origin of Product

United States

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